Tris(2-butoxyethoxy)alumane
Description
Tris(2-butoxyethoxy)alumane is an organoaluminum compound characterized by an aluminum center coordinated to three 2-butoxyethoxy ligands. Such compounds are often utilized in catalysis, polymer stabilization, or as precursors in materials synthesis.
Properties
IUPAC Name |
tris(2-butoxyethoxy)alumane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H13O2.Al/c3*1-2-3-5-8-6-4-7;/h3*2-6H2,1H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAFDZSJUWNMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO[Al](OCCOCCCC)OCCOCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39AlO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40642-97-5 | |
| Record name | Tris[2-(butoxy-κO)ethanolato-κO]aluminum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40642-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Tris(2-butoxyethoxy)alumane with three organoaluminum compounds from the evidence: Tri-n-decylaluminum, Aluminum-8-hydroxyquinoline (Alq3), and tris(oxo[(oxoalumanyl)oxy]alumane). Key differences in structure, applications, and properties are highlighted.
Table 1: Comparative Analysis of Organoaluminum Compounds
Key Findings:
Structural Differences: Tri-n-decylaluminum features long alkyl chains, rendering it highly hydrophobic and reactive in nonpolar environments . Aluminum-8-hydroxyquinoline adopts a planar tris-chelate structure, enabling π-conjugation for optoelectronic applications . this compound (inferred) likely exhibits intermediate polarity due to ether-containing ligands, balancing solubility and reactivity.
Applications: Tri-n-decylaluminum: Primarily used in Ziegler-Natta catalysis for olefin polymerization . Alq3: A cornerstone in organic light-emitting diodes (OLEDs) due to efficient electroluminescence .
Thermal and Chemical Stability :
- Alq3 demonstrates exceptional thermal stability (decomposition >300°C), critical for device longevity .
- Tri-n-decylaluminum is pyrophoric, requiring careful handling under inert conditions .
- The ether ligands in This compound may enhance stability compared to alkylaluminum compounds but reduce reactivity.
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